Cas no 1805398-63-3 (5-Bromo-4-(difluoromethyl)-3-fluoropyridine-2-carboxylic acid)
5-Bromo-4-(difluoromethyl)-3-fluoropyridine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-4-(difluoromethyl)-3-fluoropyridine-2-carboxylic acid
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- Inchi: 1S/C7H3BrF3NO2/c8-2-1-12-5(7(13)14)4(9)3(2)6(10)11/h1,6H,(H,13,14)
- InChI Key: LUVKICHURALOLD-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(=O)O)C(=C1C(F)F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 229
- XLogP3: 2.1
- Topological Polar Surface Area: 50.2
5-Bromo-4-(difluoromethyl)-3-fluoropyridine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029059805-1g |
5-Bromo-4-(difluoromethyl)-3-fluoropyridine-2-carboxylic acid |
1805398-63-3 | 97% | 1g |
$1,549.60 | 2022-04-01 |
5-Bromo-4-(difluoromethyl)-3-fluoropyridine-2-carboxylic acid Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 5-Bromo-4-(difluoromethyl)-3-fluoropyridine-2-carboxylic acid
5-Bromo-4-(difluoromethyl)-3-fluoropyridine-2-carboxylic Acid (CAS No. 1805398-63-3): An Overview
5-Bromo-4-(difluoromethyl)-3-fluoropyridine-2-carboxylic acid (CAS No. 1805398-63-3) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique bromo, difluoromethyl, and fluoropyridine functionalities, has garnered attention for its potential applications in drug discovery and development.
The molecular structure of 5-Bromo-4-(difluoromethyl)-3-fluoropyridine-2-carboxylic acid is composed of a pyridine ring substituted with a bromo group at the 5-position, a difluoromethyl group at the 4-position, and a fluoro group at the 3-position. The carboxylic acid functionality at the 2-position further enhances its reactivity and versatility in synthetic chemistry. This combination of substituents imparts unique chemical and physical properties to the molecule, making it an attractive candidate for various applications.
Recent studies have highlighted the potential of 5-Bromo-4-(difluoromethyl)-3-fluoropyridine-2-carboxylic acid in the development of novel pharmaceuticals. One notable application is in the synthesis of compounds with anti-inflammatory and analgesic properties. The bromo and difluoromethyl groups contribute to the compound's lipophilicity, which can enhance its ability to cross biological membranes and reach target sites within the body. Additionally, the fluoropyridine moiety can improve metabolic stability and reduce toxicity, making it a valuable scaffold for drug design.
In the realm of medicinal chemistry, 5-Bromo-4-(difluoromethyl)-3-fluoropyridine-2-carboxylic acid has been explored as a building block for the synthesis of small molecules targeting specific biological pathways. For instance, it has been used to develop inhibitors of kinases, enzymes that play crucial roles in signal transduction and cellular processes. These inhibitors have shown promise in preclinical studies for treating various diseases, including cancer and neurodegenerative disorders.
The synthetic accessibility of 5-Bromo-4-(difluoromethyl)-3-fluoropyridine-2-carboxylic acid is another factor contributing to its popularity in research laboratories. Efficient synthetic routes have been developed to produce this compound on both small and large scales, facilitating its use in high-throughput screening assays and lead optimization studies. These synthetic methods often involve palladium-catalyzed cross-coupling reactions and other advanced techniques to introduce the desired functional groups onto the pyridine ring.
Beyond its direct applications in drug discovery, 5-Bromo-4-(difluoromethyl)-3-fluoropyridine-2-carboxylic acid has also found utility as a reagent in organic synthesis. Its reactivity with various nucleophiles allows for the formation of diverse derivatives with tailored properties. For example, it can be used to introduce fluorinated functionalities into complex molecular architectures, which can enhance their biological activity or pharmacokinetic profiles.
In conclusion, 5-Bromo-4-(difluoromethyl)-3-fluoropyridine-2-carboxylic acid (CAS No. 1805398-63-3) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive scaffold for the development of novel therapeutics targeting various diseases. Ongoing research continues to uncover new applications and optimize its use in drug discovery pipelines, further solidifying its importance in the field.
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